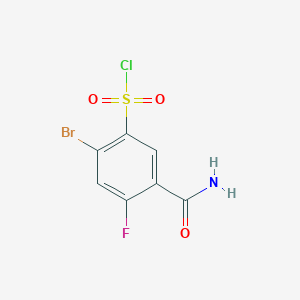

2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride

Description

Chemical Identity and Nomenclature

2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride is a polysubstituted aromatic compound characterized by its complex substitution pattern on a benzene ring scaffold. The compound carries the Chemical Abstracts Service number 1490768-70-1 and possesses the molecular formula C₇H₄BrClFNO₃S, corresponding to a molecular weight of 316.532 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with each substituent numbered according to its position relative to the sulfonyl chloride functional group at the 1-position.

The structural complexity of this compound arises from the presence of four distinct functional groups attached to the benzene ring: a bromine atom at the 2-position, a carbamoyl group at the 5-position, a fluorine atom at the 4-position, and the characteristic sulfonyl chloride moiety at the 1-position. The Simplified Molecular Input Line Entry System representation NC(=O)c1cc(c(cc1F)Br)S(=O)(=O)Cl accurately describes the connectivity pattern and functional group arrangement. This notation system enables unambiguous identification of the compound across various chemical databases and research platforms.

The compound exhibits tetrahedral geometry around the sulfur center, consistent with the general structural characteristics of sulfonyl chlorides. The sulfur atom maintains an oxidation state of +6, similar to that observed in sulfuric acid derivatives, which influences both the reactivity profile and stability characteristics of the molecule. The presence of electron-withdrawing groups such as the carbamoyl, fluorine, and bromine substituents significantly modulates the electronic properties of the aromatic ring, creating distinct regions of electron density that affect chemical reactivity patterns.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₄BrClFNO₃S | |

| Molecular Weight | 316.532 g/mol | |

| Chemical Abstracts Service Number | 1490768-70-1 | |

| MDL Number | MFCD21224362 | |

| PubChem Compound Identifier | 65367930 |

Historical Context in Sulfonyl Chloride Research

The development of sulfonyl chloride chemistry traces its origins to the foundational work of Henri Victor Regnault in 1838, when sulfuryl chloride was first synthesized. This early achievement established the groundwork for understanding sulfur-chlorine bonding patterns that would later prove essential in developing more complex sulfonyl chloride derivatives. The subsequent decades witnessed significant advances in the preparation and characterization of various sulfonyl chlorides, with researchers gradually recognizing their potential as versatile synthetic intermediates.

The emergence of sulfonyl chlorides as pharmaceutically relevant compounds gained momentum following the discovery of sulfonamide antibiotics in the 1930s. The collaborative efforts of Domagk, Mietzsch, and Klarer at I. G. Farbenindustrie in 1932 demonstrated the antibacterial activity of sulfonamides, with Prontosil serving as the flagship compound. This breakthrough established sulfonamide linkages as critically important structural motifs in medicinal chemistry, driving increased interest in developing efficient methods for sulfonyl chloride synthesis and functionalization.

Traditional synthetic approaches to sulfonyl chlorides relied heavily on the conversion of sulfonic acids through dehydration using highly oxidizing reagents such as phosphorus oxychloride, sulfuryl chloride, and related derivatives. These classical methods, while effective for simple substrates, often exhibited limited chemoselectivity and poor functional group compatibility when applied to more complex molecular frameworks. The limitations of these early approaches necessitated the development of alternative synthetic strategies that could accommodate the increasing structural complexity demanded by modern pharmaceutical and materials applications.

Recent advances in sulfonyl chloride synthesis have focused on developing milder reaction conditions and improving functional group tolerance. Notable progress includes the development of late-stage sulfonyl chloride formation methods that permit the introduction of these reactive groups into complex molecular frameworks without compromising existing functionality. The evolution toward more sophisticated synthetic approaches reflects the growing recognition that sulfonyl chlorides serve not merely as end-point functionalities but as versatile handles for further chemical elaboration.

Significance in Modern Organofluorine Chemistry

The incorporation of fluorine atoms into organic molecules has become increasingly important in contemporary pharmaceutical and materials research due to the unique properties imparted by carbon-fluorine bonds. Fluorine substitution significantly alters molecular properties including lipophilicity, metabolic stability, and protein binding characteristics, making organofluorine compounds particularly valuable in drug discovery applications. The presence of fluorine in 2-bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride exemplifies the modern trend toward incorporating this halogen into complex synthetic intermediates.

Sulfonyl fluorides have recently gained considerable attention as alternatives to their chloride counterparts due to their enhanced stability and unique reactivity profiles. The strong sulfur-fluorine bond provides resistance to hydrolysis and thermolysis while maintaining selective reactivity toward specific nucleophiles. This stability-reactivity balance has proven particularly valuable in chemical biology applications, where sulfonyl fluorides serve as targeted protein modification reagents. The development of sulfur-fluorine exchange chemistry has opened new synthetic pathways for accessing fluorinated sulfonyl derivatives from their chloride precursors.

The strategic positioning of multiple halogens within the same molecular framework, as observed in 2-bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride, enables orthogonal reactivity patterns that can be exploited in sequential synthetic transformations. The bromine substituent provides opportunities for palladium-catalyzed cross-coupling reactions, while the fluorine atom can participate in nucleophilic aromatic substitution processes under appropriate conditions. The sulfonyl chloride functionality serves as an electrophilic center for nucleophilic attack, enabling the formation of sulfonamide and sulfonate ester linkages that are prevalent in pharmaceutical compounds.

Contemporary research has demonstrated that the presence of multiple electron-withdrawing groups, including halogens and the sulfonyl chloride moiety, creates distinct electronic environments within the aromatic ring system. These electronic perturbations influence both the regioselectivity and stereoselectivity of chemical transformations, enabling access to products that might be difficult to obtain through alternative synthetic routes. The ability to fine-tune reactivity through strategic functional group placement represents a significant advancement in the design of synthetic intermediates for complex molecule synthesis.

Propriétés

IUPAC Name |

2-bromo-5-carbamoyl-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClFNO3S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYITXBHZAKZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Approaches for Sulfonyl Chlorides

Classical Methods for Sulfonyl Chloride Preparation

The sulfonyl chloride functional group can be introduced through several established methods:

- Chlorosulfonation of Aromatic Compounds : Direct introduction of the -SO₂Cl group using chlorosulfonic acid (ClSO₃H).

- Oxidative Chlorination of Thiols : Conversion of aromatic thiols to sulfonyl chlorides using chlorine and oxidizing agents.

- From Sulfonic Acids : Conversion of sulfonic acids to sulfonyl chlorides using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

For halogenated compounds like our target molecule, chlorosulfonation is often the preferred method due to its efficiency and direct introduction of the -SO₂Cl group.

Regioselectivity Considerations

The presence of directing groups on the benzene ring influences the position of sulfonylation. For 2-bromo-5-carbamoyl-4-fluorobenzene derivatives, the electronic effects of the existing substituents must be carefully considered:

- Bromine acts as a moderate ortho/para director and deactivator

- Fluorine acts as a strongly ortho/para director but deactivator

- Carbamoyl group (-CONH₂) is a meta director and deactivator

The combination of these electronic effects creates a complex directing environment that must be managed through appropriate synthetic planning.

Proposed Synthetic Routes

Route A: Starting from 2-Bromo-5-fluoroaniline

This approach utilizes 2-bromo-5-fluoroaniline as a starting material, which can be prepared according to methods described in patent literature. The synthetic pathway would involve:

Step 1 : Preparation of 2-bromo-5-fluoroaniline from 2-bromo-5-fluoronitrobenzene via reduction.

A patent describes this conversion using the following conditions:

Methanol + 2-bromo-5-fluoronitrobenzene + W-4 Raney nickel + bromine inhibitor

Hydrogen pressure: 0.8-1.2 MPa

Temperature: 40-50°C

Purification via crystallization from n-hexane

Step 2 : Diazotization of the amine followed by treatment with SO₂/CuCl₂ to introduce the sulfonyl chloride group.

Step 3 : Carbamoylation at the appropriate position to yield the target compound.

This approach leverages the directing effects of existing substituents to achieve the desired regioselectivity.

Route B: Via Halogenation of 4-Fluorobenzene-1-sulfonyl chloride

This route starts with 4-fluorobenzene-1-sulfonyl chloride, which is commercially available or can be prepared from 4-fluorobenzene through direct chlorosulfonation.

Step 1 : Bromination of 4-fluorobenzene-1-sulfonyl chloride at the ortho position.

The advantage of this route is the early introduction of the sulfonyl chloride group, but it may present challenges in the regioselective bromination and carbamoylation steps.

Route C: Sequential Functionalization Approach

This route involves sequential introduction of functional groups onto a simpler starting material:

Step 1 : Bromination of 4-fluorobenzene to obtain 2-bromo-4-fluorobenzene.

Step 2 : Introduction of the carbamoyl group through directed ortho-lithiation and reaction with an isocyanate or similar carbamoylation reagent.

Step 3 : Chlorosulfonation of the resulting 2-bromo-5-carbamoyl-4-fluorobenzene to yield the target compound.

Detailed Synthesis Protocols

Preparation of Key Intermediates

Synthesis of 2-Bromo-5-fluoroaniline

Based on the patent information, 2-bromo-5-fluoroaniline can be prepared through catalytic hydrogenation of 2-bromo-5-fluoronitrobenzene:

Materials :

- 2-Bromo-5-fluoronitrobenzene

- Methanol (technical grade, 5-30 times the weight of nitro compound)

- W-4 Raney nickel (0.02-0.5 times the weight of nitro compound)

- Bromine inhibitor (thanomin, hexahydroaniline, or morpholine, 0.01-0.2 times the weight of nitro compound)

Procedure :

- Add the materials to a hydrogenation reactor

- Replace air with nitrogen (2-5 cycles)

- Exchange with hydrogen (1-3 times)

- Control hydrogen pressure at 0.8-1.2 MPa

- Maintain temperature at 40-50°C during hydrogenation

- Monitor reaction by GC until 2-bromo-5-fluoronitrobenzene is less than 0.1%

- Filter the reaction solution under nitrogen protection

- Remove methanol by vacuum distillation (bath temperature 10-50°C, pressure < 2500 Pa)

- Add n-hexane (1-10 times the weight of starting nitro compound)

- Wash with pure water 2-4 times (each wash using 1-10 times the weight of starting material)

- Allow layers to separate, remove water

- Cool organic layer to 0-10°C for crystallization

- Collect the off-white to brown solid by suction filtration

- Dry to obtain 2-bromo-5-fluoroaniline

The patent reports high yields and purity for this procedure.

Alternative Synthesis of 2-Bromo-5-fluoroaniline

An alternative route to 2-bromo-5-fluoroaniline involves a multi-step process starting from 4-fluoroaniline:

Step 1 : Formation of 4-fluoroacetanilide

- React 4-fluoroaniline with an acylating reagent in a suitable solvent

Step 2 : Nitration of 4-fluoroacetanilide

- Add 4-fluoroacetanilide to dichloromethane (20 ml)

- Cool to 0-5°C

- Add concentrated sulfuric acid (98g) over 1 hour

- Add fuming nitric acid (2.67g) while maintaining temperature at 5-10°C

- Continue reaction for 2 hours to form 2-nitro-4-fluoroacetanilide

Step 3 : Conversion to 2-bromo-5-fluoronitrobenzene

- React 2-nitro-4-fluoroacetanilide with sodium nitrite under acidic conditions

- Add hydrobromic acid and cuprous bromide

- Heat to 40-50°C

- Extract with dichloroethane

- Reported yield: 96.2-99.4%

Step 4 : Reduction to 2-bromo-5-fluoroaniline

- React 2-bromo-5-fluoronitrobenzene with a reducing agent in a suitable solvent

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride group can be introduced through direct chlorosulfonation or from a sulfonic acid intermediate:

Direct Chlorosulfonation Method

Materials :

- 2-Bromo-5-carbamoyl-4-fluorobenzene (prepared intermediate)

- Chlorosulfonic acid (ClSO₃H)

- Dichloromethane or 1,2-dichloroethane (solvent)

Procedure :

- Dissolve the substrate in dry dichloromethane at 0°C under inert atmosphere

- Add chlorosulfonic acid dropwise while maintaining temperature below 5°C

- Allow the reaction to warm to room temperature and stir for 2-4 hours

- Carefully pour the reaction mixture over ice

- Extract with dichloromethane

- Wash the organic phase with cold saturated sodium bicarbonate solution

- Dry over anhydrous sodium sulfate or magnesium sulfate

- Concentrate under reduced pressure

- Purify by recrystallization or column chromatography

This method allows for direct introduction of the sulfonyl chloride group, though careful control of conditions is necessary to prevent hydrolysis of the carbamoyl group.

From Sulfonic Acid Intermediate

An alternative approach involves conversion of a sulfonic acid intermediate to the sulfonyl chloride:

Materials :

- 2-Bromo-5-carbamoyl-4-fluorobenzene sulfonic acid

- Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

- Dry solvent (dichloromethane or toluene)

- Catalytic DMF (optional)

Procedure :

- Suspend the sulfonic acid in the dry solvent under inert atmosphere

- Add thionyl chloride (2-5 equivalents) or PCl₅ (1.2 equivalents)

- Add catalytic DMF if using thionyl chloride

- Heat to reflux for 2-6 hours

- Cool, concentrate under reduced pressure

- Purify by recrystallization or column chromatography

This method may offer milder conditions for substrates with sensitive functional groups.

Carbamoylation Methods

If starting from a precursor without the carbamoyl group, several approaches can be used:

Via Directed Metalation

Procedure :

- Treat 2-bromo-4-fluorobenzene-1-sulfonyl chloride with a strong base (LDA or LiTMP) at low temperature (-78°C) in THF

- Quench with an isocyanate electrophile or react with CO₂ followed by ammonium salt formation

- Purify by column chromatography

Via Amidation of Carboxylic Acid

If the corresponding carboxylic acid is available:

Procedure :

- Convert 2-bromo-5-carboxy-4-fluorobenzene-1-sulfonyl chloride to an activated ester (using DCC, HATU, or similar coupling reagents)

- React with ammonia or ammonium salt

- Purify by crystallization or chromatography

| Coupling Reagent | Reaction Conditions | Advantages |

|---|---|---|

| DCC/DMAP | DCM, 0°C to rt, 20h | Good yields, common reagents |

| HATU/DIEA | CH₃CN, rt, overnight | Higher yields with hindered substrates |

| SOCl₂ | Neat or in solvent, reflux | Simple procedure, inexpensive |

Optimization and Scale-up Considerations

Critical Parameters for Successful Synthesis

Several parameters must be carefully controlled for optimal results:

- Temperature Control : Many steps (especially chlorosulfonation) are exothermic and require careful temperature management.

- Moisture Exclusion : The sulfonyl chloride group is susceptible to hydrolysis.

- Regioselectivity : The order of introducing functional groups affects regioselectivity outcomes.

- Purification Strategy : Multiple functional groups can complicate purification.

Scale-up Challenges

When scaling up the synthesis of 2-bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride, several considerations become critical:

- Heat Transfer : Larger reaction volumes have poorer heat transfer, requiring slower addition rates.

- Safety Concerns : Several reagents (chlorosulfonic acid, thionyl chloride) present significant hazards at scale.

- Purification Efficiency : Column chromatography becomes impractical at larger scales.

- Quality Control : Consistent product quality requires robust analytical methods.

| Scale | Recommended Equipment | Key Considerations |

|---|---|---|

| Laboratory (< 100g) | Standard glassware, ice bath | Careful addition rates, inert atmosphere |

| Pilot (100g-1kg) | Jacketed reactors, mechanical stirring | Improved temperature control, pressure monitoring |

| Production (> 1kg) | Process equipment, automated controls | Dedicated safety systems, continuous flow options |

Table 2: Scale-up considerations for 2-bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride synthesis.

Analytical Methods for Product Verification

Structural Confirmation

Verification of the synthesized 2-bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride requires various analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation

- Mass Spectrometry : For molecular weight verification and fragmentation pattern analysis

- IR Spectroscopy : To confirm functional groups (carbamoyl, sulfonyl chloride)

- Elemental Analysis : To verify elemental composition (C, H, N, S)

Purity Assessment

For applications requiring high purity, additional analytical methods are recommended:

- HPLC : For purity determination

- GC-MS : For volatile impurity identification

- Melting Point Determination : For physical property verification

- X-ray Crystallography : For absolute structural confirmation if crystalline

Comparative Analysis of Synthetic Routes

A critical comparison of the proposed synthetic routes provides insights into the most efficient approach:

| Route | Starting Material | Advantages | Disadvantages | Estimated Overall Yield |

|---|---|---|---|---|

| A | 2-Bromo-5-fluoroaniline | Fewer steps, established methods | Potential regioselectivity issues with sulfonylation | 40-60% |

| B | 4-Fluorobenzene-1-sulfonyl chloride | Early introduction of sensitive group | Regioselectivity challenges for bromination | 30-50% |

| C | 4-Fluorobenzene | More controlled functionalization | More steps, potentially lower overall yield | 25-45% |

Table 3: Comparative analysis of synthetic routes to 2-bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form corresponding sulfinyl or sulfenyl derivatives.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Sulfonate Derivatives: Formed from substitution reactions with alcohols.

Sulfinyl and Sulfenyl Derivatives: Formed from reduction reactions.

Sulfonic Acids: Formed from oxidation reactions.

Applications De Recherche Scientifique

2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical and biological applications to modify or synthesize new compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. The presence of both bromine and fluorine atoms, along with the sulfonyl chloride and carbamoyl groups, makes it a versatile intermediate for various synthetic applications .

Activité Biologique

2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that exhibits significant potential in biological applications, particularly in the realm of medicinal chemistry. Its structure, characterized by the presence of bromine, fluorine, and a sulfonyl chloride group, suggests a unique reactivity profile that can be exploited for various biochemical interactions.

The molecular formula for 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride is . The compound features:

- A bromine atom at the 2-position,

- A fluorine atom at the 4-position,

- A carbamoyl group at the 5-position,

- A sulfonyl chloride group at the 1-position.

This combination of functional groups enhances its reactivity, particularly towards nucleophilic sites on proteins and enzymes.

Mechanism of Biological Activity

The biological activity of 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride is primarily attributed to its sulfonyl chloride moiety , which can form covalent bonds with nucleophilic residues in proteins. This property allows it to modify protein functions, potentially leading to enzyme inhibition or alterations in metabolic pathways. Such modifications are crucial for exploring drug design and therapeutic interventions.

Applications in Research

Research indicates that compounds similar to 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride are involved in:

- Enzyme inhibition studies : The compound can be used to investigate mechanisms of enzyme action and inhibition.

- Protein interaction studies : Its ability to react with biological macromolecules aids in understanding protein dynamics and interactions.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride | 65367930 | Contains sulfonyl chloride; reactive towards proteins |

| 4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride | 1483921-01-2 | Different bromine positioning; similar reactivity |

| 4-Fluoroaniline sulfonamide | Not specified | Contains an amine; used in medicinal chemistry |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride?

- Methodology :

- Structural Confirmation : Use H/C NMR to verify substitution patterns (e.g., bromo, carbamoyl, and fluorine positions). FTIR can confirm sulfonyl chloride (–SOCl) and carbamoyl (–CONH) functional groups.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical due to potential byproducts from sulfonation or halogenation steps.

- Crystallography : Single-crystal X-ray diffraction may resolve ambiguities in regiochemistry, especially if synthetic routes yield positional isomers .

Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?

- Methodology :

- Stepwise Halogenation : Introduce bromine before fluorination to avoid steric hindrance. Use low temperatures (0–5°C) during sulfonation to minimize side reactions.

- Protection Strategies : Protect the carbamoyl group with tert-butoxycarbonyl (Boc) during sulfonyl chloride formation to prevent nucleophilic attack.

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (acetone/water) enhances purity. Monitor reaction progress via TLC (Rf ≈ 0.3–0.4 in 1:1 hexane:EtOAc) .

Q. What reactivity patterns are expected for this compound in nucleophilic substitution reactions?

- Methodology :

- Sulfonyl Chloride Reactivity : Test with amines (e.g., benzylamine) in dichloromethane (DCM) at room temperature to form sulfonamides. Monitor Cl– displacement via conductivity measurements.

- Bromo Group Reactivity : Perform Suzuki-Miyaura coupling (Pd(PPh), NaCO, DME/HO) to replace bromine with aryl/heteroaryl groups.

- Carbamoyl Stability : Assess hydrolysis under acidic (HCl, 1M) or basic (NaOH, 1M) conditions via LC-MS to detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of derivatives of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding affinity to target proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide derivatives due to known enzyme inhibition.

- ADMET Prediction : Employ SwissADME to evaluate lipophilicity (LogP), solubility, and blood-brain barrier penetration. Fluorine and carbamoyl groups may enhance metabolic stability .

- QSAR Studies : Correlate Hammett σ values of substituents (bromo, fluoro) with IC data from in vitro assays .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

- Methodology :

- Cross-Validation : Compare NMR chemical shifts (δ) with structurally analogous compounds (e.g., 2-bromo-4-fluorobenzenesulfonyl chloride). Discrepancies in F NMR may arise from solvent polarity or temperature.

- Isotopic Labeling : Synthesize N-labeled carbamoyl derivatives to confirm resonance assignments in complex spectra.

- Meta-Analysis : Review datasets from multiple studies (e.g., PubChem, Reaxys) to identify systematic errors in integration or referencing .

Q. What strategies mitigate competing reactions during functionalization of the carbamoyl group?

- Methodology :

- Selective Activation : Use Boc-protection to block the carbamoyl group during sulfonyl chloride reactions. Deprotect with TFA/DCM post-functionalization.

- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor sulfonamide formation over carbamoyl acylation.

- In Situ Monitoring : Utilize IR spectroscopy to track carbonyl (C=O) stretching frequencies (1650–1750 cm) for real-time analysis .

Q. How do fluorinated substituents influence the compound’s stability under physiological conditions?

- Methodology :

- Hydrolytic Stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Quantify degradation products (e.g., sulfonic acid) via HPLC.

- Fluorine Effects : Compare hydrolysis rates with non-fluorinated analogs. Fluorine’s electronegativity may slow nucleophilic attack on the sulfonyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.